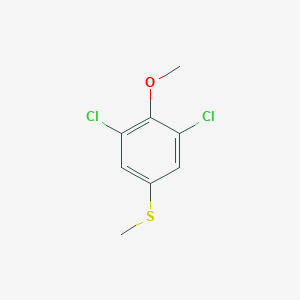![molecular formula C16H8Cl4F6 B6360091 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane CAS No. 119757-43-6](/img/structure/B6360091.png)
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane (TCBPE) is an important industrial chemical used in a variety of applications. TCBPE is a halogenated hydrocarbon and is used as a solvent, a fire retardant, and an intermediate in the production of other chemicals. It has a wide range of applications, from industrial to pharmaceutical, due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is not fully understood, but it is believed to be related to its ability to interact with the receptors of biological molecules. It is believed to interact with the receptors of proteins, lipids, and carbohydrates, and to alter their structure and function. It is also believed to interact with the receptors of drugs, and to alter their pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane have not been studied in detail, but it is believed to have an effect on the metabolism of proteins, lipids, and carbohydrates. It has also been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, and to alter the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and handle. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in enclosed laboratory environments. The main limitation of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
The future of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane in scientific research is promising. There is potential for its use in the study of the structure and dynamics of proteins, in the study of the interaction of drugs with their targets, and in the study of the biochemical pathways of metabolic pathways. There is also potential for its use in the study of the structure and dynamics of biological membranes, and in the study of the structure and dynamics of enzymes. Additionally, there is potential for its use in the development of new drugs and drug delivery systems, and in the development of new materials for industrial applications.
Méthodes De Synthèse
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is synthesized by the reaction of 4-trifluoromethylbenzene and chlorine in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between -20 and +20 °C. The reaction mixture is then cooled to 0 °C, and the product is isolated by filtration or crystallization. The yield of the reaction is typically in the range of 95-98%.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is used in a variety of scientific research applications, such as in the study of the structure and dynamics of proteins, in the study of the interaction of drugs with their targets, and in the study of the biochemical pathways of metabolic pathways. It is also used in the study of the structure and dynamics of biological membranes, and in the study of the structure and dynamics of enzymes.
Propriétés
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUIPJONKNSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)




![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)